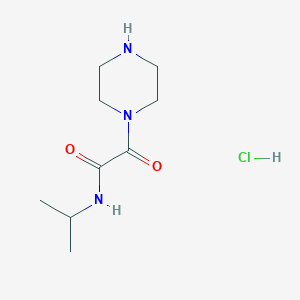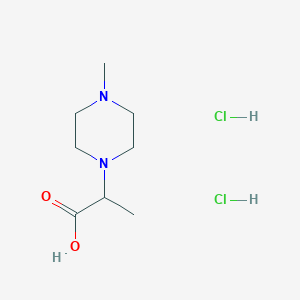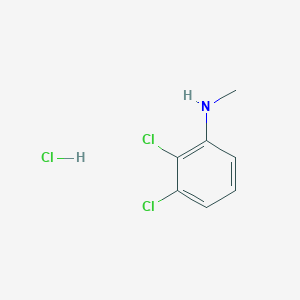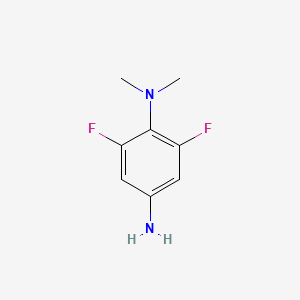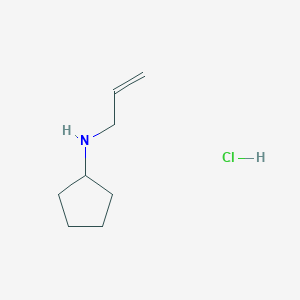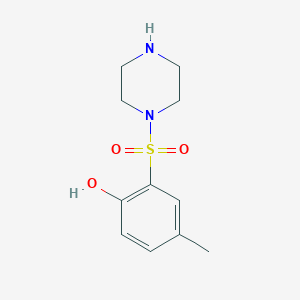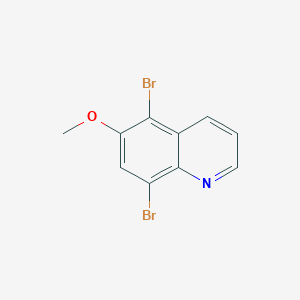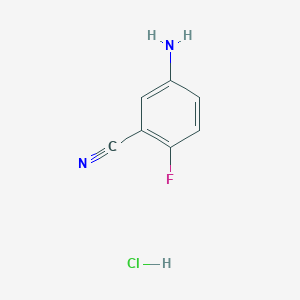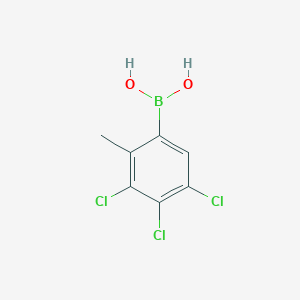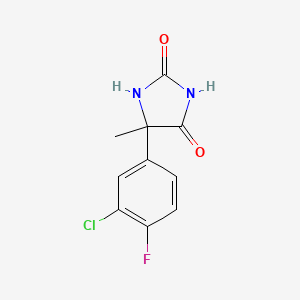
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Vue d'ensemble
Description
Applications De Recherche Scientifique
Serotonin Receptor Interaction
Research by Kucwaj-Brysz et al. (2018) has shown that derivatives of 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione, particularly those with a hydantoin structure, exhibit significant affinity and selectivity for the serotonin 5-HT7 receptor. This receptor is associated with mood regulation, and these compounds demonstrate potential as antidepressants. The study also explored the influence of chemical modifications on this affinity and selectivity (Kucwaj-Brysz et al., 2018).
Pharmacodynamic and Pharmacokinetic Profiling
A 2020 study by Kucwaj-Brysz et al. examined the pharmacodynamic and pharmacokinetic profiles of MF-8 stereoisomers. MF-8, a compound with a structure similar to 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione, showed potent 5-HT7R ligand properties with antidepressant activity. This study highlighted the importance of stereochemistry in determining both receptor affinity and biological actions (Kucwaj-Brysz et al., 2020).
Computer-Aided Molecular Modeling
In 2018, another study led by Kucwaj-Brysz used computer-aided molecular modeling to analyze the interaction between various hydantoin derivatives and the serotonin 5-HT7 receptor. This approach facilitated the design of new compounds with enhanced affinity and selectivity for this receptor, offering potential in the development of antidepressants (Kucwaj-Brysz et al., 2018).
Structure and Stability Analysis
A study by Sehgal et al. (1994) on a structurally related compound, 5-chloro-3'-(4-fluorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, analyzed its synthesis and structure. This research provides insights into the stability and molecular configuration of such compounds, which is crucial in understanding their potential pharmacological applications (Sehgal et al., 1994).
Electron Delocalization and Reactivity
The study by Hobbs et al. (2010) explored the electron delocalization in N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons. Understanding the electronic properties of these compounds is key to predicting their reactivity and potential use in various scientific applications, including pharmaceuticals (Hobbs et al., 2010).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, 4-chloro-3-fluorophenol, a compound structurally similar to the 3-chloro-4-fluorophenyl group in your compound, is classified as a skin irritant, eye irritant, and may cause respiratory irritation .
Orientations Futures
The future directions for research on “5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione” would likely depend on its biological activity and potential applications. For example, compounds containing the 3-chloro-4-fluorophenyl motif have been studied for their potential as inhibitors of tyrosinase, an enzyme involved in melanin production .
Propriétés
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2/c1-10(8(15)13-9(16)14-10)5-2-3-7(12)6(11)4-5/h2-4H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPYQAJSBOLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



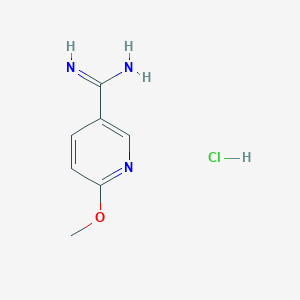

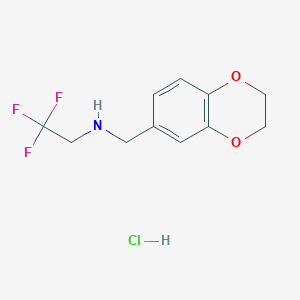
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
